d-甘油-l-葡糖-庚糖

描述

d-Glycero-l-gluco-heptose is a sugar molecule that is a significant constituent in various biological systems. It is known to be a part of the capsular polysaccharide from Campylobacter jejuni, which is a bacterium associated with food poisoning . It is also a component of the lipopolysaccharide (LPS) of many Gram-negative bacteria, playing a role in the inner core region of LPS . This sugar is recognized by the innate immune system as a pathogen-associated molecular pattern, which underscores its importance in the study of immune system activation and the development of therapeutic agents .

Synthesis Analysis

The synthesis of d-Glycero-l-gluco-heptose derivatives has been a subject of interest due to their biological significance. The first synthesis of a derivative, the 6-O-methyl-D-glycero-α-L-gluco-heptopyranose moiety, was achieved from D-galactose through a series of galactofuranose derivatives . Another study optimized the synthesis of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-phosphate from d-glucose, which is important for biological studies of heptose phosphates . A large-scale synthesis of a crystalline hexa-O-acetyl derivative starting from l-lyxose has also been reported, demonstrating the practicality of synthesizing such compounds on a larger scale .

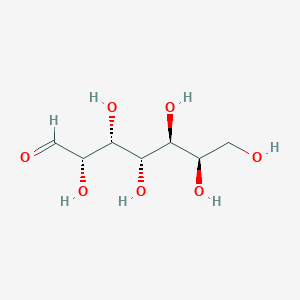

Molecular Structure Analysis

The molecular structure of d-Glycero-l-gluco-heptose and its derivatives is complex and has been elucidated using various spectroscopic techniques. For instance, the structure of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose was established by NMR spectroscopy and chemical evidence . The stereochemistry of these sugars is crucial, as it determines their biological activity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of d-Glycero-l-gluco-heptose derivatives often require careful control of reaction conditions to achieve the desired stereochemistry. For example, the diastereoselectivity in the synthesis of D-glycero-D-aldoheptoses was explored using the 2-trimethylsilylthiazole homologation procedure, which showed varying results depending on the starting hexodialdo-pyranose derivatives . Nucleophilic displacement reactions have also been used to synthesize derivatives, as demonstrated by the reaction of a toluene-p-sulphonate derivative with sodium methoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of d-Glycero-l-gluco-heptose derivatives are influenced by their molecular structure. The crystalline form of the hexa-O-acetyl derivative indicates that these sugars can be isolated in a pure state suitable for further study . The stability of these compounds under various conditions is also of interest, as seen in the study of a glucosyl-enzyme complex from Streptococcus sobrinus, which showed stability at low pH but increased lability at higher pH . The ease of separation of acetonides derived from heptose derivatives further illustrates the practical aspects of working with these sugars .

科学研究应用

化学合成和改性

d-甘油-l-葡糖-庚糖在酸催化条件下发生特定的反应,生成各种衍生物,在化学合成和改性中具有潜在的应用。Dmitriev et al. (1976) 证明了庚糖的酸催化异丙基化,包括 d-甘油-l-葡糖-庚糖,产生独特的吡喃和呋喃衍生物,这在复杂碳水化合物的合成中很有价值 (Dmitriev et al., 1976)。

生物合成途径和微生物研究

d-甘油-l-葡糖-庚糖在细菌脂多糖 (LPS) 的生物合成中起着至关重要的作用。Kneidinger et al. (2002) 概述了大肠杆菌中 ADP-l-甘油-β-d-甘露庚糖的生物合成途径,这是 LPS 形成中的前体。这项研究提供了对细菌细胞壁组成和抗菌治疗的潜在靶点的见解 (Kneidinger et al., 2002)。

稀有糖和衍生物的合成

Liu et al. (2016) 利用葡萄糖庚糖酸甲酯的三缩酮大规模合成了稀有糖,其中包括 l-葡糖和 d-古罗结构基序。这项研究对于以可扩展的方式研究庚糖及其衍生物的生产具有重要意义 (Liu et al., 2016)。

抗毒力药物的开发

Durka et al. (2011) 报道了针对细菌庚糖生物合成途径的第一种酶的抑制剂的系统合成。他们的工作涉及创造可能破坏细菌中 LPS 生物合成的分子,为新的抗毒力药物铺平了道路 (Durka et al., 2011)。

在荚膜多糖中的作用

Huddleston et al. (2021) 对导致食物中毒的幽门螺杆菌的研究揭示了 d-甘油-l-葡糖-庚糖在该细菌荚膜多糖中的生物合成。这项研究对于了解细菌致病性和制定对抗食源性疾病的策略至关重要 (Huddleston et al., 2021)。

未来方向

The future directions of “d-Glycero-l-gluco-heptose” research could involve further exploration of its biochemical origin and physiological function in plants and algae . Additionally, its role in the biosynthesis of heptoses used in the construction of capsular polysaccharides in human pathogens could be further investigated .

属性

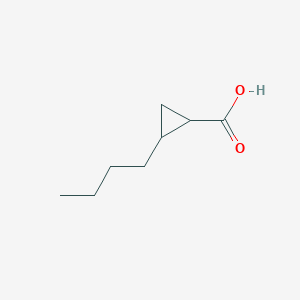

IUPAC Name |

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-ULQPCXBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610968 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Glycero-l-gluco-heptose | |

CAS RN |

23102-92-3 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23102-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)